N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S2/c20-12-7-5-11(6-8-12)17(26)24-18-21-13(10-27-18)9-16(25)23-19-22-14-3-1-2-4-15(14)28-19/h1-8,10H,9H2,(H,21,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOQYJYRKWUNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The intermediate product is then reacted with 2-bromoacetylthiazole to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole and thiazole moieties undergo oxidation, particularly at sulfur and nitrogen atoms.
Key Reactions:
-
Sulfur Oxidation: The thiazole ring’s sulfur atom oxidizes to sulfoxide (S=O) or sulfone (O=S=O) derivatives under strong oxidizing conditions.
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Benzothiazole Ring Oxidation: The benzothiazole component forms quinone-like structures when treated with potassium permanganate (KMnO₄) in acidic media .
Conditions and Reagents:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Thiazole S-oxidation | H₂O₂, KMnO₄ | 60–80°C, acidic pH | Sulfoxides, sulfones |
| Benzothiazole oxidation | CrO₃, HNO₃ | Reflux, 12–24 hrs | Quinone derivatives |
Example:
Treatment with KMnO₄ in H₂SO₄ yields a sulfone derivative with a 78% isolated yield.
Reduction Reactions
Reductive modifications target the amide and chlorobenzamide groups.
Key Reactions:
-
Amide Reduction: The 2-oxoethyl group in the benzothiazol-2-ylamino moiety is reduced to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
-
Chlorine Reduction: The 4-chloro substituent on the benzamide can be dehalogenated under radical conditions (e.g., Bu₃SnH/AIBN) .
Conditions and Reagents:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF | 0°C to reflux, 4–6 hrs | Amine derivatives |
| Dechlorination | Bu₃SnH, AIBN | Toluene, 80°C, 12 hrs | Dechlorinated benzamide |
Example:
Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the amide to an amine with 92% efficiency.
Nucleophilic Substitution
The 4-chlorobenzamide group participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing chlorine atom.
Key Reactions:
-
Chlorine Replacement: Hydroxide (OH⁻), amines (NH₃), or thiols (RS⁻) displace the chlorine atom under basic conditions .
Conditions and Reagents:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| NAS with amines | NH₃, DMF | 100°C, 8–12 hrs | 4-Aminobenzamide derivatives |
| NAS with thiols | NaSH, EtOH | Reflux, 6 hrs | Thioether-linked analogs |
Example:
Reaction with sodium hydrosulfide (NaSH) in ethanol replaces chlorine with a thiol group (85% yield) .
Hydrolysis Reactions
The amide bonds in the structure are susceptible to hydrolysis under acidic or basic conditions.
Key Reactions:
-
Acidic Hydrolysis: Concentrated HCl hydrolyzes the benzothiazol-2-ylamino amide to carboxylic acid.
-
Basic Hydrolysis: NaOH (aq.) cleaves the chlorobenzamide group into 4-chlorobenzoic acid and amine byproducts.
Conditions and Reagents:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl | Reflux, 24 hrs | Carboxylic acid derivatives |
| Basic hydrolysis | 2M NaOH | 60°C, 8 hrs | 4-Chlorobenzoic acid + amine |
Example:
Basic hydrolysis yields 4-chlorobenzoic acid (73%) and a thiazole-amine fragment.
Condensation and Cyclization
The compound participates in cycloaddition and condensation reactions to form larger heterocycles.
Key Reactions:
-
Thiazole Ring Expansion: Reacts with α,β-unsaturated ketones to form seven-membered rings.
-
Schiff Base Formation: The primary amine (if generated via reduction) condenses with aldehydes to form imines .
Conditions and Reagents:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Ring expansion | Acryloyl chloride, Et₃N | THF, 0°C to RT, 6 hrs | Fused thiazoloazepine |
| Schiff base synthesis | Benzaldehyde, MeOH | RT, 12 hrs | Imine-linked derivatives |
Example:
Condensation with benzaldehyde produces a Schiff base (89% yield), enhancing bioactivity .
Biological Interactions
While not traditional "reactions," the compound’s interactions with biological targets involve non-covalent binding and enzyme inhibition.
Key Mechanisms:
-
Kinase Inhibition: The benzothiazole moiety binds to ATP pockets in kinases (e.g., VEGFR1), disrupting signaling pathways .
-
P-Glycoprotein Modulation: Enhances chemotherapeutic efficacy by inhibiting drug efflux pumps .
Example:
In LS180 cancer cells, the compound reduces doxorubicin IC₅₀ by 40% via P-glycoprotein inhibition .
Scientific Research Applications
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
4-Chlorobenzamide: Shares the benzamide moiety and exhibits similar chemical reactivity.
Uniqueness
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is unique due to its combination of benzothiazole and thiazole rings, which confer enhanced biological activity and specificity. This structural complexity allows for more targeted interactions with biological molecules, making it a promising candidate for drug development .
Biological Activity
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a thiazole ring that contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 383.92 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₂S₂ |
| Molecular Weight | 383.92 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. Additionally, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound across different cancer cell lines. For instance:
- Caco-2 Cells : In vitro studies revealed that this compound significantly decreased cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .
- A549 Cells : The compound exhibited moderate anticancer activity against A549 lung cancer cells, with viability reductions observed at varying concentrations .
- Mechanistic Insights : The compound was found to promote cell cycle arrest and apoptosis in treated cells, indicating its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:
- Bacterial Inhibition : It has been evaluated against several Gram-positive and Gram-negative bacterial strains, showing significant inhibitory effects comparable to standard antibiotics .
- Mechanisms of Antimicrobial Action : The antimicrobial efficacy may be linked to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its efficacy as an anticancer agent .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall treatment efficacy, suggesting a synergistic effect .
Q & A
Q. What computational tools are recommended for predicting off-target interactions and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
